molecular formula C8H4ClN3 B1430824 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1260385-93-0

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No. B1430824
M. Wt: 177.59 g/mol
InChI Key: WYLJIMWJDQEDNH-UHFFFAOYSA-N
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Description

“6-Chloro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and is used in the preparation of heterocyclic compounds for the treatment of cancer .


Molecular Structure Analysis

The molecular structure of “6-Chloro-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES string “Clc1cnc2cc[nH]c2c1” and the InChI string "1S/C7H5ClN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H" .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” are not available, it’s known that similar compounds can undergo a variety of reactions, including those that yield products with potential inhibitory activity against certain enzymes .


Physical And Chemical Properties Analysis

“6-Chloro-1H-pyrrolo[2,3-b]pyridine” is a solid substance . It has a molecular weight of 152.58 . The compound’s melting point, solubility, and other physical and chemical properties are not specified in the available resources .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It’s harmful if swallowed and causes serious eye damage . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-2-1-6-5(3-10)4-11-8(6)12-7/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLJIMWJDQEDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856936
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

CAS RN

1260385-93-0
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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